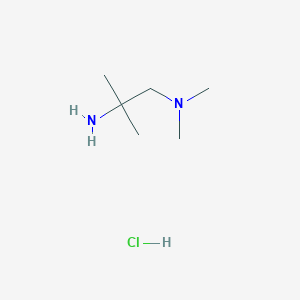

N~1~,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride: is a chemical compound with the molecular formula C6H18Cl2N2. It is commonly used in various chemical and industrial applications due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride typically involves the reaction of 1,2-diaminopropane with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques .

Analyse Des Réactions Chimiques

Types of Reactions: N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: The compound can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products:

Amine Oxides: Formed through oxidation.

Primary Amines: Formed through reduction.

Substituted Amines: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

Synthesis and Derivatives

N,N,N'-Trimethyl-1,2-propanediamine dihydrochloride can be synthesized through the alkylation of 1,2-diaminopropane with trimethylchlorosilane. Its derivatives have been explored for their potential applications in various chemical reactions and as building blocks for more complex molecules.

Medicinal Chemistry

This compound has been investigated for its role as a precursor in the synthesis of pharmaceutical agents. For instance, it is utilized in the preparation of radiolabeled compounds for imaging techniques such as SPECT (Single Photon Emission Computed Tomography). A notable derivative is N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,2-propanediamine (HIDPM), which has been used clinically for regional cerebral perfusion imaging .

Organic Synthesis

N,N,N'-Trimethyl-1,2-propanediamine dihydrochloride serves as a valuable intermediate in the synthesis of various organic compounds. It is employed in the formation of heterocycles and coordination complexes, which are essential in materials science and catalysis .

Polymer Chemistry

The compound is also used in polymer chemistry, where it acts as a chain extender or cross-linking agent in the production of polyurethanes and other polymeric materials. Its amine functionality allows it to interact with isocyanates effectively .

Case Study 1: Imaging Agents

A study published in the Journal of Nuclear Medicine highlighted the use of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM) for cerebral perfusion imaging. The research indicated that this compound could be prepared via a simple aqueous exchange reaction, making it accessible for clinical applications .

Case Study 2: Coordination Complexes

Research focusing on coordination complexes demonstrated that trimethylated diamines can stabilize metal ions effectively. These complexes have potential applications in catalysis and material sciences due to their unique electronic properties .

Mécanisme D'action

The mechanism of action of N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride involves its interaction with various molecular targets. The compound acts as a nucleophile, participating in substitution reactions with electrophiles. It can also form complexes with metal ions, influencing their reactivity and stability .

Comparaison Avec Des Composés Similaires

- N,N,N’,N’-Tetramethyl-1,3-propanediamine

- N,N,N’,N’-Tetramethyl-1,4-butanediamine

- N,N,N’,N’-Tetramethyl-1,6-hexanediamine

Comparison: N1,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride is unique due to its specific methylation pattern and the presence of the dihydrochloride salt. This gives it distinct reactivity and solubility properties compared to other similar compounds .

Activité Biologique

N~1~,N~1~,2-Trimethyl-1,2-propanediamine dihydrochloride, commonly referred to as N,N,N'-trimethyl-1,2-propanediamine dihydrochloride, is a chemical compound with significant biological activity. It is characterized by its molecular formula C6H17ClN2 and a molecular weight of approximately 144.67 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential applications.

- Molecular Formula : C6H17ClN2

- Molecular Weight : 144.67 g/mol

- Appearance : Colorless liquid

- Solubility : Highly soluble in water (1,000,000 mg/L at 25°C)

- Boiling Point : Approximately 113°C

Biological Activity Overview

The biological activity of this compound is primarily related to its role as a crosslinking agent and its interactions with biological molecules. Research indicates that this compound can modify proteins and enzymes, facilitating studies on enzyme mechanisms and protein interactions.

Key Biological Activities:

- Enzyme Mechanisms : The compound is utilized in research to explore enzyme mechanisms due to its ability to modify biological molecules.

- Crosslinking Reagent : It serves as a crosslinking agent in various biochemical applications, enhancing the stability and functionality of proteins .

- Reactivity with Other Compounds : Its ability to engage in substitution reactions allows for the creation of derivatives that may exhibit enhanced biological or chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Study 1: Enzyme Interaction

In a study examining the interactions between this compound and specific enzymes, it was found that the compound significantly altered enzyme activity, suggesting potential applications in drug design and development .

Study 2: Crosslinking Applications

Research demonstrated that this compound effectively crosslinked proteins in vitro, which could lead to advancements in creating stable protein formulations for therapeutic use .

Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial properties of various amines, including this compound, revealed promising results against certain bacterial strains. The study indicated that the compound exhibited inhibitory effects on bacterial growth, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular weight and unique features:

| Compound Name | CAS Number | Molecular Weight | Unique Features |

|---|---|---|---|

| (S)-N~1~,N~1~-Dimethyl-1,2-propanediamine hydrochloride | 346690-68-4 | 138.64 g/mol | Enantiomeric form; potentially different activity |

| N,N-Dimethylcyclohexane-1,2-diamine | 61798-24-1 | 142.24 g/mol | Contains a cyclohexane ring; different sterics |

| N,N'-Dimethyl-ethylenediamine | 111-40-0 | 102.18 g/mol | Shorter chain; used in similar applications |

Propriétés

IUPAC Name |

1-N,1-N,2-trimethylpropane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.ClH/c1-6(2,7)5-8(3)4;/h5,7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCGAEAYQSGRQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75975-36-9 |

Source

|

| Record name | 1,2-Propanediamine, N1,N1,2-trimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75975-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.